Cas no 1805922-85-3 (4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide)

4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide 化学的及び物理的性質
名前と識別子
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- 4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide
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- インチ: 1S/C7H4F3N3O2S/c8-5-3(1-11)4(16(12,14)15)2-13-6(5)7(9)10/h2,7H,(H2,12,14,15)
- InChIKey: OSJMUNWZNWBFQG-UHFFFAOYSA-N
- SMILES: S(C1=CN=C(C(F)F)C(=C1C#N)F)(N)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 399
- XLogP3: -0.1
- トポロジー分子極性表面積: 105
4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029047292-1g |
4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide |
1805922-85-3 | 97% | 1g |
$1,579.40 | 2022-04-01 |
4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamideに関する追加情報
Introduction to 4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide (CAS No. 1805922-85-3)
4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide, a compound with the CAS number 1805922-85-3, is a highly specialized chemical with significant applications in the pharmaceutical and agrochemical industries. This molecule is characterized by its unique structural features, including a cyano group, difluoromethyl moiety, and fluorine substitution, which collectively contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide is particularly noteworthy for its functional groups. The presence of the cyano group (-CN) imparts strong electron-withdrawing properties, which can influence the compound's reactivity and stability. The difluoromethyl (-CF2H) and fluorine (-F) substituents enhance the molecule's lipophilicity and metabolic stability, making it an attractive candidate for drug development.
In recent years, there has been growing interest in the use of 4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide in various research areas. One of the key areas of focus has been its potential as a lead compound for the development of new drugs targeting specific diseases. For instance, studies have shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and respiratory syncytial virus (RSV). The mechanism of action is believed to involve inhibition of viral replication through interference with key viral enzymes.
Beyond antiviral applications, 4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide has also shown promise in the treatment of bacterial infections. Research has demonstrated its ability to inhibit bacterial growth by disrupting cell wall synthesis and interfering with essential metabolic pathways. This broad-spectrum activity makes it a valuable candidate for the development of novel antibiotics, particularly in light of the increasing prevalence of antibiotic-resistant strains.
In addition to its therapeutic potential, 4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide has found applications in agrochemicals. Its unique chemical properties make it an effective herbicide and fungicide, capable of controlling a wide range of plant pathogens and weeds. Studies have shown that it can be used to protect crops from various fungal diseases, such as powdery mildew and rust, while also providing effective weed control in agricultural settings.
The synthesis of 4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide involves several well-defined steps that ensure high yields and purity. One common synthetic route starts with the reaction of 3-fluoro-5-nitropyridine with difluoroiodomethane to form the difluoromethylated intermediate. Subsequent reduction of the nitro group to an amino group, followed by sulfonation and cyano group introduction, yields the final product. This synthetic pathway is robust and scalable, making it suitable for both laboratory-scale synthesis and industrial production.
The physicochemical properties of 4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide have been extensively studied. It is a white crystalline solid with a melting point ranging from 160°C to 165°C. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but has limited solubility in water. These properties are crucial for its formulation into various dosage forms, including tablets, capsules, and injectable solutions.
In terms of safety and environmental impact, extensive toxicological studies have been conducted on 4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide. These studies have shown that it has low acute toxicity when administered orally or dermally. However, like many chemicals used in pharmaceuticals and agrochemicals, it should be handled with care to avoid prolonged exposure or inhalation. Environmental fate studies have indicated that it degrades rapidly in soil and water under natural conditions, minimizing its long-term impact on ecosystems.
The future prospects for 4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide are promising. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance its efficacy and reduce potential side effects. Additionally, efforts are being made to develop more sustainable synthetic methods that minimize environmental impact and reduce production costs.
In conclusion, 4-Cyano-2-(difluoromethyl)-3-fluoropyridine-5-sulfonamide (CAS No. 1805922-85-3) is a versatile compound with significant potential in both pharmaceutical and agrochemical applications. Its unique chemical structure confers a range of biological activities that make it an attractive candidate for further research and development. As new findings continue to emerge, this compound is likely to play an increasingly important role in addressing global health challenges and improving agricultural productivity.
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